N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide (CAS: 1206990-25-1) is a thienopyrimidine derivative with a molecular formula of C₂₀H₂₁N₃O₃S and a molecular weight of 383.464 g/mol . Its structure features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 4-methoxyphenyl group and at position 3 with a cyclopentyl acetamide moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and inflammation-targeting molecules, as evidenced by its analogs in preclinical studies (e.g., TSPO tracers like [¹¹C]DPA-713) .
Properties
IUPAC Name |
N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-26-15-8-6-13(7-9-15)16-11-27-19-18(16)21-12-23(20(19)25)10-17(24)22-14-4-2-3-5-14/h6-9,11-12,14H,2-5,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOYFGNJJYNUEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidin-4-one core, followed by the introduction of the methoxyphenyl group and the cyclopentyl group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Target Affinity and Selectivity
- The 4-methoxyphenyl group in the target compound (vs.
- The cyclopentyl acetamide moiety in the target compound may reduce off-target interactions compared to benzyl or chlorophenyl groups in analogs, as seen in improved signal-to-noise ratios for imaging agents like [¹¹C]DPA-713 .
Preclinical Research Findings
- TSPO-Targeting Analogs: Compounds like [¹¹C]DPA-713 (pyrazolo[1,5-a]pyrimidine core) demonstrate high uptake in inflamed joints and brain regions, suggesting that the thienopyrimidine core in the target compound could be optimized for similar applications .
- Kinase Inhibition : Structural analogs with chlorophenyl substituents (e.g., ) show moderate inhibition of kinases like EGFR, but the target compound’s 4-methoxyphenyl group may shift selectivity toward anti-inflammatory targets .
Biological Activity
N-cyclopentyl-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique chemical structure, which includes a thieno[3,2-d]pyrimidine core, a cyclopentyl group, and a 4-methoxyphenyl moiety, suggests significant potential for biological activity. This article reviews the compound's biological activities, focusing on its interactions with various molecular targets and its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 383.47 g/mol. The presence of functional groups such as the acetamide enhances its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.47 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor by binding to active sites or allosteric sites on these targets, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Key Targets
- Enzymes : It has shown potential as an inhibitor of specific enzymes that play critical roles in metabolic pathways.
- Receptors : The compound may modulate receptor activity, influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound can inhibit cell proliferation in cancer cell lines.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating inflammatory cytokines.
- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains.
Case Studies
Several studies have explored the biological effects of related thienopyrimidine compounds:
- Study on Cell Proliferation : A study demonstrated that derivatives of thienopyrimidine significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells with an EC50 below 10 μM .
- Inflammation Model : In a model of inflammation induced by lipopolysaccharides (LPS), thienopyrimidine derivatives reduced the levels of pro-inflammatory cytokines in vitro .
Interaction Studies
Understanding the interactions between this compound and biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess binding affinities and specificities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
